molecular formula C6H2Cl2F2 B3263076 1,4-Dichloro-2,6-difluorobenzene CAS No. 36611-27-5

1,4-Dichloro-2,6-difluorobenzene

Cat. No. B3263076
CAS RN: 36611-27-5
M. Wt: 182.98 g/mol
InChI Key: BGLYRDVGSKIPGA-UHFFFAOYSA-N
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Description

1,4-DCB is an aryl chloride and an isomer of dichlorobenzene. Its chemical formula is C6H4Cl2 , and it appears as a colorless solid with a strong odor . The molecule consists of a benzene ring with two chlorine atoms (replacing hydrogen atoms) positioned on opposing sites of the ring. It serves various purposes, including use as a disinfectant, pesticide, and deodorant. Notably, it is commonly found in mothballs, where it replaces the more flammable naphthalene .


Synthesis Analysis

The synthesis of 1,4-DCB involves chlorination of 1,4-difluorobenzene. The reaction proceeds by replacing two hydrogen atoms with chlorine atoms. The resulting compound is 1,4-DCB, which crystallizes as colorless or white crystals .


Molecular Structure Analysis

1,4-DCB’s molecular structure comprises a benzene ring with two chlorine atoms and two fluorine atoms. The arrangement of these atoms around the ring influences its chemical properties and reactivity. The para (p-) position refers to the relative position of the chlorine atoms on the benzene ring .

properties

IUPAC Name

2,5-dichloro-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLYRDVGSKIPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2,6-difluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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